molecular formula C10H13N B1525589 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine CAS No. 3264-33-3

1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine

Cat. No. B1525589
CAS RN: 3264-33-3
M. Wt: 147.22 g/mol
InChI Key: DPONYGSKPPXYQJ-UHFFFAOYSA-N
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Description

“1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine” is a chemical compound. The IUPAC name for this compound is 1-bicyclo [4.2.0]octa-1,3,5-trien-7-yl-N-methylethanamine .


Molecular Structure Analysis

The molecular structure of “1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine” can be represented by the IUPAC Standard InChI: InChI=1S/C11H15N/c1-8(12-2)11-7-9-5-3-4-6-10(9)11/h3-6,8,11-12H,7H2,1-2H3 .

Scientific Research Applications

Organocatalysis

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a bicyclic guanidine effective as an organocatalyst for forming amides from esters and primary amines. Studies suggest a nucleophilic mechanism where TBD reacts with esters to generate an acyl-TBD intermediate, which then acylates amines to form amides. TBD's reactivity is attributed to its basicity, nucleophilicity, and the reactivity of its acyl-TBD intermediate (Kiesewetter et al., 2009).

Chemical Rearrangements

The compound plays a role in various chemical rearrangements. For instance, in the synthesis of derivatives like bicyclo[3.2.1]octane, it undergoes acidic conditions to rearrange into bicyclo[2.2.2]octane. This demonstrates its flexibility in structural transformations and potential in synthetic chemistry (Stoll et al., 1978).

Reaction Mechanisms

Investigations into the conformations and reactions of similar bicyclic compounds like bicyclo[3.2.1]oct-6-en-8-ylidene have provided insights into reaction mechanisms involving these structures. Such studies are crucial for understanding complex organic reactions and designing new synthetic pathways (Brinker et al., 2012).

Amide Functional Group Studies

Research on bicyclic bridgehead lactams, closely related to 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine, has shown that the distortion from planarity in these amides affects their stability, reactivity, and basicity. This information is pivotal in biochemistry and pharmaceuticals, where amide groups play a crucial role (Tani & Stoltz, 2006).

Copolymerization

The molecule is involved in copolymerization processes, forming materials with specific properties. For example, it participates in alternating ring-opening metathesis to create copolymers, showcasing its utility in polymer chemistry (Boadi & Sampson, 2021).

Cycloaddition Reactions

Its involvement in cycloaddition reactions, especially in the presence of copper salts, highlights its role in synthesizing complex organic frameworks. Such reactions are fundamental in creating pharmaceuticals and other organic compounds (Kitagaki et al., 2012).

properties

IUPAC Name

1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,7,10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPONYGSKPPXYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine
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1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine
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1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine
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1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine
Reactant of Route 6
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine

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